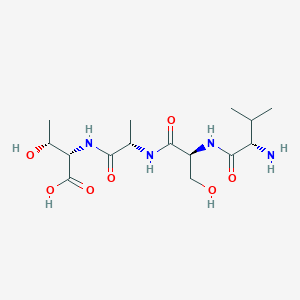
L-Valyl-L-seryl-L-alanyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-seryl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids valine, serine, alanine, and threonine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Valyl-L-seryl-L-alanyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism by which L-Valyl-L-seryl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-Valyl-L-alanyl-L-seryl-L-threonine
Uniqueness
L-Valyl-L-seryl-L-alanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets.
Biological Activity
L-Valyl-L-seryl-L-alanyl-L-threonine is a tetrapeptide composed of four amino acids: valine, serine, alanine, and threonine. Its molecular formula is C14H26N4O4, with a molecular weight of approximately 364.41 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties, antioxidant effects, and implications in cellular signaling pathways.
Chemical Structure and Properties
The specific sequence and arrangement of amino acids in this compound influence its structural properties and biological activities. The conformation of peptides like this one can be affected by environmental factors such as pH and temperature, which are critical in biochemical processes.
Biological Activities
1. Antimicrobial Properties:
this compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Peptides with similar structures have shown significant antimicrobial activity, suggesting that this tetrapeptide may also possess similar effects. For example, studies on other peptides indicate their efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
2. Antioxidant Activity:
Peptides are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity is particularly relevant in the context of age-related diseases and cellular aging.
3. Role in Cellular Processes:
Research suggests that this compound may interact with specific molecular targets such as enzymes and receptors, modulating various cellular functions and signaling pathways. This modulation can influence processes such as cell proliferation, apoptosis, and immune responses.
The mechanisms by which this compound exerts its biological effects involve interactions with proteins and enzymes that are crucial for cellular functions. These interactions can lead to alterations in signaling cascades that govern cellular behavior.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Antioxidant | Scavenges free radicals, reducing oxidative stress |
| Cellular Signaling | Modulates enzyme activity and receptor interactions |
Future Directions
Further empirical studies are needed to elucidate the specific mechanisms of action for this compound. Investigating its interactions at the molecular level will provide insights into its potential therapeutic applications.
Properties
CAS No. |
798540-90-6 |
|---|---|
Molecular Formula |
C15H28N4O7 |
Molecular Weight |
376.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-6(2)10(16)14(24)18-9(5-20)13(23)17-7(3)12(22)19-11(8(4)21)15(25)26/h6-11,20-21H,5,16H2,1-4H3,(H,17,23)(H,18,24)(H,19,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1 |
InChI Key |
NHLJQQSPQDLQQA-SSRBZLIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















